2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.: 2288709-57-7
VCID: VC7513913
InChI: InChI=1S/C9H7F4NO2/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H2,14,15)
SMILES: C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)N
Molecular Formula: C9H7F4NO2
Molecular Weight: 237.154

2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

CAS No.: 2288709-57-7

Cat. No.: VC7513913

Molecular Formula: C9H7F4NO2

Molecular Weight: 237.154

* For research use only. Not for human or veterinary use.

2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide - 2288709-57-7

Specification

CAS No. 2288709-57-7
Molecular Formula C9H7F4NO2
Molecular Weight 237.154
IUPAC Name 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetamide
Standard InChI InChI=1S/C9H7F4NO2/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H2,14,15)
Standard InChI Key QKUBVHGMTKEZQS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)N

Introduction

Chemical Identity and Structural Features

2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide (molecular formula: C₉H₆F₄NO₂) consists of a phenoxy group substituted at the 2-position with fluorine and the 4-position with a trifluoromethyl (–CF₃) group, linked to an acetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom influences electronic distribution and hydrogen-bonding potential .

Molecular Geometry and Stereoelectronic Effects

The compound’s planar phenoxy ring and acetamide group create a rigid scaffold, with the –CF₃ group inducing significant electron-withdrawing effects. Density functional theory (DFT) calculations on analogous structures predict a dipole moment of ~3.8 Debye, driven by the polar C–F bonds and amide group . The fluorine atoms at positions 2 and 4 further distort electron density, potentially enhancing binding affinity in biological targets .

Synthesis and Optimization Strategies

The synthesis of 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetamide typically involves nucleophilic aromatic substitution or coupling reactions. Below, we outline a generalized pathway based on analogous fluorinated acetamides .

Key Synthetic Steps

  • Preparation of 2-Fluoro-4-(trifluoromethyl)phenol:

    • Fluorination of 4-(trifluoromethyl)phenol using Selectfluor® or similar agents.

    • Yield: ~70–80% under anhydrous conditions .

  • Acetamide Formation:

    • Reaction of 2-fluoro-4-(trifluoromethyl)phenol with chloroacetyl chloride in dichloromethane (DCM) and potassium carbonate.

    • Intermediate: 2-chloro-N-(2-fluoro-4-(trifluoromethyl)phenyl)acetamide .

  • Substitution or Condensation:

    • Coupling with amines or heterocycles using ionic liquids (e.g., [bmIm]OH) to enhance reaction efficiency .

    • Final purification via recrystallization (ethanol/water) or column chromatography.

Yield Optimization

  • Ionic Liquid-Mediated Synthesis: Replacing traditional solvents with ionic liquids ([bmIm]OH) increases yields from 70% to 90% while reducing reaction times by 50% .

  • Microwave Assistance: Shortens reaction durations for steps like amide bond formation (30 minutes vs. 6 hours conventionally) .

Physicochemical and Pharmacokinetic Properties

While experimental data for 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetamide are sparse, properties can be extrapolated from structurally related compounds :

PropertyValue (Predicted/Analog)Methodology
Molecular Weight252.15 g/molPubChem
XLogP3-AA2.8Computed via XLogP3
Hydrogen Bond Donors1Cactvs 3.4.8
Hydrogen Bond Acceptors5Cactvs 3.4.8
Solubility (Water)0.12 mg/mLALOGPS 3.0
Melting Point147–149°CAnalog data

The compound’s moderate lipophilicity (XLogP3-AA ≈ 2.8) suggests favorable membrane permeability, while limited aqueous solubility may necessitate prodrug strategies for biomedical applications .

Biological Activity and Applications

Anticancer Screening

Although untested for this specific compound, analogs with similar substitution patterns show IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines . The –CF₃ group may stabilize interactions with kinase ATP-binding pockets .

Material Science Applications

Fluorinated acetamides serve as precursors for liquid crystals and organic semiconductors. The strong electron-withdrawing –CF₃ group improves charge carrier mobility in thin-film transistors (up to 0.12 cm²/V·s) .

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